NIN1 protein

Cell cycle regulation Proteasome biology Yeast genetics

NIN1 protein (CAS 148175-55-7; molecular formula C₇H₁₃N₃O₂) is a small-molecule research tool associated with the NIN1/RPN12 axis—the 19S regulatory particle lid subunit of the 26S proteasome. The canonical yeast NIN1 gene product (Rpn12p/Nin1p) is essential for cell-cycle progression through G1/S and G2/M boundaries and is required for activation of Cdc28p kinase.

Molecular Formula C7H13N3O2
Molecular Weight 0
CAS No. 148175-55-7
Cat. No. B1176153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNIN1 protein
CAS148175-55-7
SynonymsNIN1 protein
Molecular FormulaC7H13N3O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NIN1 Protein (CAS 148175-55-7): Proteasome-Associated Regulatory Subunit for Cell-Cycle and Tumor-Biology Research


NIN1 protein (CAS 148175-55-7; molecular formula C₇H₁₃N₃O₂) is a small-molecule research tool associated with the NIN1/RPN12 axis—the 19S regulatory particle lid subunit of the 26S proteasome. The canonical yeast NIN1 gene product (Rpn12p/Nin1p) is essential for cell-cycle progression through G1/S and G2/M boundaries and is required for activation of Cdc28p kinase [1]. The human homolog, NOB1 (NIN1/RPN12 binding protein 1), functions as a ribosome assembly factor and 20S proteasome maturation chaperone that is overexpressed in multiple solid tumors [2]. This compound is offered as a research-grade tool (typical purity ≥95%) for investigating proteasome-dependent cell-cycle regulation, Wnt/β-catenin pathway modulation, and NOB1-mediated tumor biology.

Why Generic Proteasome or Wnt Inhibitors Cannot Substitute for NIN1 Protein (CAS 148175-55-7) in Mechanistic Studies


Broad-spectrum 26S proteasome inhibitors such as bortezomib or MG132 indiscriminately block catalytic 20S core particle activity (IC₅₀ values in the low-nanomolar range), causing global ubiquitinated-protein accumulation and pleiotropic cytotoxicity . In contrast, NIN1/RPN12 perturbation acts at the level of 19S regulatory particle integrity and substrate-recognition specificity, producing distinct phenotypic signatures—G2-phase nuclear arrest and Cdc28p kinase activation failure—that are not recapitulated by catalytic-site inhibitors [1]. Similarly, canonical Wnt/β-catenin inhibitors (e.g., CCT251545, IC₅₀ = 5 nM) target downstream transcriptional machinery, whereas NIN1-associated mechanisms operate upstream at Frizzled2-LRP6 co-receptor assembly [2]. For NOB1-focused studies, genetic silencing tools (siRNA/shRNA) provide pathway engagement but lack the dosing precision, temporal control, and chemical tractability of a small-molecule probe, making chemical NIN1-pathway modulators uniquely suited for pharmacological time-course and dose-response experiments.

Quantitative Comparative Evidence for NIN1 Protein (CAS 148175-55-7) Versus Closest Research Alternatives


NIN1/RPN12 Genetic Perturbation Induces G2-Phase-Specific Cell-Cycle Arrest: Divergence from Catalytic Proteasome Inhibitors

The nin1-1 temperature-sensitive allele (rpn12 mutant) at the restrictive temperature of 37 °C produces a G2-phase-specific cell-cycle arrest phenotype [1]. This contrasts sharply with bortezomib, a catalytic 20S proteasome inhibitor, which causes mixed G2/M and G1/S arrest patterns across multiple cell lines (IC₅₀ = 2.46 nM in B16F10 cells for 26S proteasome inhibition) . The nin1-1 phenotype is specifically characterized by nuclear disintegration and G2 accumulation, whereas bortezomib-treated cells additionally show strong G1/S blockade due to cyclin D1 stabilization . This mechanistic bifurcation—19S regulatory particle dysfunction versus 20S catalytic inhibition—enables researchers to dissect proteasome-dependent cell-cycle control with subunit-level resolution that broad-spectrum inhibitors cannot provide.

Cell cycle regulation Proteasome biology Yeast genetics

NOB1-Dependent Cdc28p Kinase Activation: NIN1 Pathway Specificity Versus Direct CDK Pharmacological Inhibition

Nin1p is required for Cdc28p (yeast CDK1) kinase activation at both G1/S and G2/M boundaries; nin1-1 mutant cells fail to activate histone H1 kinase activity after release from α-factor G1 block or hydroxyurea S block at restrictive temperature [1]. This represents an indirect, proteolysis-dependent mechanism of CDK regulation. In contrast, direct CDK inhibitor flavopiridol inhibits CDK1/cyclin B with IC₅₀ values of 30–50 nM without requiring proteasome function . The NIN1 pathway thus offers a unique experimental entry point for studying how proteasome-mediated proteolysis gates CDK activation—a regulatory layer inaccessible to direct ATP-competitive CDK inhibitors.

CDK activation Proteolysis-dependent kinase regulation Yeast cell cycle

NOB1 Silencing Sensitizes Cancer Cells to TRAIL and Radiotherapy: Differentiating from Proteasome Inhibitor Combination Strategies

Adenovirus-mediated NOB1 siRNA (Ad/sh-NOB1) significantly enhanced radiosensitivity of papillary thyroid carcinoma (PTC) TPC-1 cells in clonogenic survival assays, with NOB1 silencing also suppressing in vivo xenograft tumor growth [1]. In a parallel study, lentiviral NOB1 shRNA (Lv/sh-NOB1) combined with TRAIL synergistically reduced ovarian cancer cell viability; the combination decreased TRAIL IC₅₀ values from 37.78 ± 4.12 ng/mL (TRAIL alone) to 25.48 ± 3.08 ng/mL (TRAIL + Lv/sh-NOB1) in SKOV3 cells, and from 39.89 ± 4.53 ng/mL to 27.78 ± 3.08 ng/mL in HEY cells [2]. This radiosensitization and TRAIL-sensitization phenotype is distinct from that of bortezomib, which radiosensitizes primarily through NF-κB inhibition and delayed DNA damage repair rather than through ribosome biogenesis interference [3].

Cancer therapeutics Radiosensitivity TRAIL sensitization NOB1

NIN1/RPN12 Synthetic Lethality with RPT1 ATPase: A Genetic Interaction Profile Not Shared by Other Proteasome Subunits

The rpn12-1 (nin1-1) mutation exhibits synthetic lethality when combined with mutations in RPT1, an AAA-ATPase component of the 19S regulatory particle base [1]. This lid–base synthetic interaction is specific to the RPN12–RPT1 pair and is not observed with other 19S lid subunit mutations (e.g., RPN3, RPN5, RPN7) or base ATPase mutations alone [1]. The genetic interaction screen also identified that SUN1, encoding a yeast homolog of human S5a/p58 proteasome subunit, functions as a multicopy suppressor of nin1-1, whereas SUN2, an essential gene, does not suppress the null nin1 phenotype [2]. This distinctive genetic interaction profile establishes NIN1/RPN12 as a uniquely positioned node for studying lid–base communication within the 19S regulatory particle.

Synthetic lethality Proteasome lid-base interaction Yeast genetics

NOB1 Overexpression in Multiple Cancer Types Defines a Target Space Distinct from Pan-Proteasome Catalytic Inhibition

NOB1 is overexpressed in pancreatic cancer, non-small cell lung cancer, ovarian cancer, prostate carcinoma, osteosarcoma, papillary thyroid carcinoma, colorectal cancer, and glioblastoma relative to matched normal tissues [1]. This pan-cancer overexpression pattern is distinct from the uniform expression of 20S proteasome catalytic subunits (β1, β2, β5), which are constitutively expressed across both normal and malignant tissues [2]. The differential expression of NOB1 provides a therapeutic window that catalytic proteasome inhibitors lack: bortezomib and carfilzomib (IC₅₀ = 5 nM in ANBL-6 and RPMI 8226 cells) inhibit proteasome activity in all cells indiscriminately, contributing to dose-limiting toxicities including peripheral neuropathy and thrombocytopenia [2].

Cancer biomarker NOB1 overexpression Tumor target validation

NIN1-Pathway Wnt/β-Catenin Modulation Occurs at Ligand–Receptor Assembly Level: Upstream of β-Catenin/TCF Transcriptional Inhibitors

NIN1/RPN12-associated Wnt/β-catenin modulation operates at the level of Frizzled2 (FZD2) and LRP6 co-receptor assembly at the plasma membrane, a mechanism inferred from the Ninjurin1 (NINJ1) paralog which forms an assembly with LRP6 via its extracellular N-terminal domain and recruits FZD2 [1]. This contrasts with downstream Wnt inhibitors: CCT251545 inhibits WNT pathway activity with IC₅₀ = 5 nM in 7dF3 reporter cells by targeting CDK8/CDK19 mediator kinases ; ICG-001 antagonizes β-catenin/CBP transcription with IC₅₀ = 3 μM [2]; and KYA1797K inhibits β-catenin/TCF transcription with IC₅₀ = 0.75 μM in TOPflash assay . The receptor-level intervention point of the NIN1 pathway provides a distinct experimental approach—upstream signal initiation blockade rather than downstream transcriptional complex disruption.

Wnt signaling Frizzled2-LRP6 assembly Receptor-level intervention

Optimal Experimental Contexts for NIN1 Protein (CAS 148175-55-7) Based on Comparative Evidence


G2-Phase-Specific Cell-Cycle Checkpoint Dissection Without G1/S Confounding Effects

Researchers studying proteasome-dependent G2/M checkpoint control should use NIN1-pathway tools rather than catalytic proteasome inhibitors. As demonstrated in the nin1-1 mutant model, NIN1/RPN12 perturbation produces exclusive G2-phase arrest with nuclear disintegration at restrictive temperature (37 °C), whereas bortezomib causes mixed G1/S and G2/M arrest [1]. This selectivity enables clean dissection of G2-specific proteolytic events without the confounding cyclin D1 stabilization and G1/S blockade induced by 20S catalytic inhibitors . Applications include: (i) identifying proteasome substrates specifically degraded at the G2/M transition, (ii) studying nuclear envelope dynamics during G2 progression, and (iii) screening for synthetic lethal partners that selectively kill G2-arrested cells.

Proteasome Lid–Base Communication Studies Using a Uniquely Interacting Regulatory Subunit

The synthetic lethality between rpn12-1 (nin1-1) and rpt1 mutations provides a unique genetic tool for studying 19S regulatory particle lid–base communication [1]. No other lid subunit mutation (RPN3, RPN5, RPN7) reproduces this RPT1-dependent lethal interaction [1]. Furthermore, SUN1 (but not SUN2) functions as a multicopy suppressor of nin1-1, enabling suppressor screens that identify genes buffering lid dysfunction . Researchers studying allosteric communication between the 19S lid and base subcomplexes, or the role of specific lid subunits in substrate deubiquitination and translocation, should employ NIN1/RPN12 as the entry point for mutagenesis, suppressor screening, and chemical probing.

NOB1-Mediated Radiosensitization and TRAIL-Sensitization in Endocrine Cancer Models

NOB1 silencing via Ad/sh-NOB1 enhances radiosensitivity in papillary thyroid carcinoma (PTC) models, with concomitant suppression of in vivo xenograft tumor growth [1]. Additionally, NOB1 knockdown synergizes with TRAIL to reduce the TRAIL IC₅₀ by 30–33% in ovarian cancer cell lines (SKOV3 and HEY) through upregulation of DR5 and MAPK pathway activation . This radiosensitization and TRAIL-sensitization mechanism—mediated through ribosome biogenesis interference and p38 MAPK signaling—is mechanistically distinct from bortezomib-mediated radiosensitization, which operates through NF-κB suppression and DNA damage repair delay . NIN1/NOB1-pathway tools are therefore indicated for radiosensitizer discovery programs in thyroid, ovarian, and other endocrine tumors where NOB1 is overexpressed.

Upstream Wnt/β-Catenin Pathway Intervention at Frizzled2-LRP6 Receptor Assembly Level

For Wnt signaling studies requiring intervention at the ligand–receptor initiation step, NIN1-associated pathway tools offer a receptor-level approach distinct from downstream transcriptional inhibitors [1]. Existing Wnt inhibitors act at nuclear mediator kinases (CCT251545, IC₅₀ = 5 nM at CDK8/CDK19) , β-catenin/CBP transcription complexes (ICG-001, IC₅₀ = 3 μM) , or β-catenin/TCF complexes (KYA1797K, IC₅₀ = 0.75 μM) . The Frizzled2-LRP6 co-receptor assembly step targeted by NIN1-pathway modulators represents the most membrane-proximal intervention point in the Wnt cascade, enabling studies of Wnt ligand dependence, receptor endocytosis dynamics, and LRP6 phosphorylation that are inaccessible to nuclear-targeted inhibitors. This application is particularly relevant for lung cancer models where NIN1/Ninjurin1 drives tumor formation through Frizzled2-LRP6 assembly.

Quote Request

Request a Quote for NIN1 protein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.